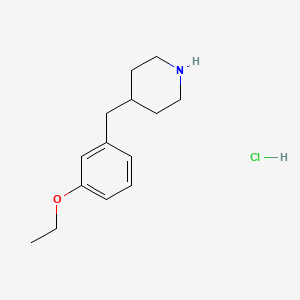

4-(3-Ethoxy-benzyl)-piperidine hydrochloride

概要

説明

4-(3-Ethoxy-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing five carbon atoms and one nitrogen atom. The compound is characterized by the presence of an ethoxy group attached to the benzyl moiety, which is further connected to the piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxybenzyl chloride and piperidine.

Nucleophilic Substitution Reaction: The 3-ethoxybenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction results in the formation of 4-(3-Ethoxy-benzyl)-piperidine.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance the efficiency and scalability of the synthesis process.

化学反応の分析

Alkylation and Acylation Reactions

The secondary amine in the piperidine ring undergoes alkylation and acylation with electrophilic reagents:

-

Alkylation : Reacts with alkyl halides (e.g., 1,4-dibromobutane) to form quaternary ammonium salts, often used to introduce functional groups for drug derivatization .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides to form amides, enhancing solubility or modifying biological activity.

Example Reaction

Oxidation Reactions

The compound’s piperidine ring can be oxidized using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) to form N-oxides , which alter electronic properties and enhance receptor-binding affinity in pharmacological contexts.

Key Observations

-

Oxidation occurs preferentially at the nitrogen atom due to its lone pair.

-

Products are sensitive to pH and require stabilization via salt formation .

Substitution Reactions

The ethoxybenzyl group participates in electrophilic aromatic substitution (EAS) . Nitration or halogenation at the benzene ring’s para-position is facilitated by the electron-donating ethoxy group .

Example: Nitration

Salt Formation and Acid-Base Reactions

The hydrochloride salt readily undergoes neutralization with bases like NaOH to regenerate the free base, which is pivotal for purification or further functionalization .

Equilibrium in Solution

Comparative Reactivity Table

Structural Insights from Molecular Modeling

Docking studies reveal that the ethoxybenzyl moiety engages in π–π stacking with aromatic residues (e.g., Trp402 in HR receptors), while the protonated piperidine nitrogen forms salt bridges with Asp114 . These interactions guide the design of derivatives with optimized binding affinities .

科学的研究の応用

Scientific Research Applications

4-(3-Ethoxy-benzyl)-piperidine hydrochloride has a wide range of applications across different scientific disciplines:

Chemistry

- Synthesis Intermediate : It serves as an intermediate in the synthesis of various organic compounds, particularly in creating more complex molecules for pharmaceuticals and specialty chemicals.

- Reagent in Reactions : The compound is utilized as a reagent in chemical reactions, including nucleophilic substitutions and oxidation-reduction processes.

Biology

- Biological Studies : The compound is employed in biological research to study cellular mechanisms and processes. Its interaction with specific molecular targets can help elucidate pathways involved in various diseases.

- Potential Therapeutic Applications : Investigations into its biological activity suggest potential antimicrobial and anticancer properties, positioning it as a candidate for drug development.

Industry

- Production of Specialty Chemicals : In industrial settings, it is used as a precursor for synthesizing other valuable compounds, contributing to the production of specialty chemicals that have applications in pharmaceuticals and agrochemicals.

Case Studies and Research Findings

While specific case studies focused solely on this compound may be limited, related research highlights its potential:

- Anticancer Activity : A study investigating piperidine derivatives found that certain modifications could enhance cytotoxicity against cancer cell lines, suggesting that this compound may exhibit similar properties.

- Antimicrobial Properties : Research into piperidine-based compounds has shown promising results against various microbial strains, indicating potential applications in developing new antibiotics.

作用機序

The mechanism of action of 4-(3-Ethoxy-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

- 4-(3-Methoxy-benzyl)-piperidine hydrochloride

- 4-(3-Propoxy-benzyl)-piperidine hydrochloride

- 4-(3-Butoxy-benzyl)-piperidine hydrochloride

Uniqueness

4-(3-Ethoxy-benzyl)-piperidine hydrochloride is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. This structural feature may influence the compound’s reactivity, solubility, and interaction with biological targets, distinguishing it from other similar compounds.

生物活性

4-(3-Ethoxy-benzyl)-piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological effects. Various studies have explored its applications in medicinal chemistry, particularly in the fields of cancer therapy, anti-inflammatory responses, and receptor antagonism.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 235.73 g/mol

This compound features a piperidine ring substituted with an ethoxy-benzyl group, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, suggesting a potential therapeutic role in cancer treatment .

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| FaDu (hypopharyngeal) | 12.5 | Induction of apoptosis |

| HeLa (cervical) | 15.0 | Cytotoxicity observed |

| Caco-2 (colon) | 10.0 | Growth inhibition |

Anti-inflammatory Activity

The anti-inflammatory potential of piperidine derivatives has also been explored. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX-1 and COX-2), which are critical in inflammatory responses . The mechanism often involves the modulation of signaling pathways associated with inflammation.

Receptor Antagonism

Research has highlighted the role of piperidine derivatives as antagonists for various receptors, including chemokine receptors. For example, benzylpiperidines have been identified as potent antagonists for CCR3 receptors, which are implicated in allergic responses and asthma . This suggests that this compound may share similar properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : The ethoxy-benzyl substitution enhances binding affinity to various receptors involved in inflammatory and cancer pathways.

- Enzyme Inhibition : The compound may inhibit enzymes associated with tumor growth and inflammation, contributing to its therapeutic effects.

- Signal Transduction Modulation : By affecting key signaling pathways, this compound can alter cellular responses leading to apoptosis or reduced inflammation.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy of piperidine derivatives, including this compound:

- A study focused on the synthesis and evaluation of various piperidine derivatives revealed that modifications on the benzyl group significantly impacted their anticancer activity .

- Another investigation into the structure-activity relationship (SAR) demonstrated that introducing polar substituents could enhance biological activity against specific cancer types .

特性

IUPAC Name |

4-[(3-ethoxyphenyl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO.ClH/c1-2-16-14-5-3-4-13(11-14)10-12-6-8-15-9-7-12;/h3-5,11-12,15H,2,6-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUFGQGWDPBZFNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656562 | |

| Record name | 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172021-56-5 | |

| Record name | 4-[(3-Ethoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。